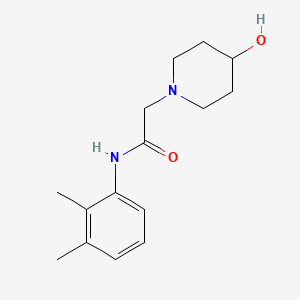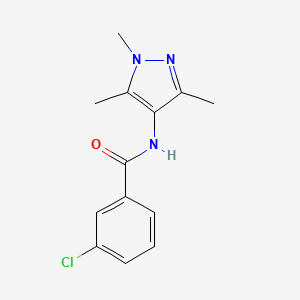
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.74 g/mol. This compound is also known by its chemical name, CTB, and has been studied extensively for its ability to modulate the activity of certain proteins in cells.
Mecanismo De Acción
The mechanism of action of CTB involves its ability to bind to certain proteins in cells, such as the protein kinase CK2. This binding results in a conformational change in the protein, which can either activate or inhibit its activity. CTB has been shown to selectively bind to certain regions of these proteins, which allows for precise modulation of their activity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects in cells. It has been found to inhibit the activity of certain enzymes, such as CK2, which can lead to a decrease in cell proliferation and survival. Additionally, CTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTB in lab experiments is its selectivity for certain proteins, which allows for precise modulation of their activity. Additionally, CTB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of CTB may be dependent on the specific cell type and experimental conditions, which may make it difficult to generalize its effects.
Direcciones Futuras
There are several potential future directions for research on CTB. One area of study is in the development of CTB-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of CTB and its effects on different cell types. Finally, the development of more selective and potent CTB analogs may lead to new insights into the function of specific proteins in cells.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield high purity CTB with good yields.
Aplicaciones Científicas De Investigación
CTB has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research, where CTB has been found to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, CTB has been used as a tool to study the function of specific proteins in cells, as it can selectively bind to and modulate the activity of these proteins.
Propiedades
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVQEGXDUBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

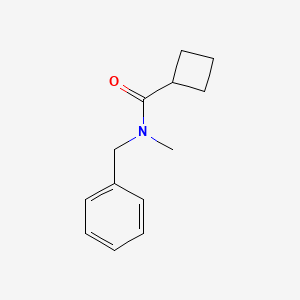
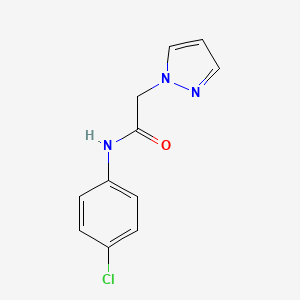
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)


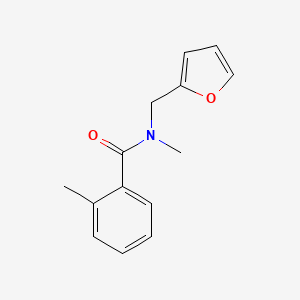


![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
